molecular formula C12H9N3 B12956239 2-(5-Phenylpyrimidin-2-yl)acetonitrile

2-(5-Phenylpyrimidin-2-yl)acetonitrile

Cat. No.: B12956239
M. Wt: 195.22 g/mol
InChI Key: CPSAOERBTSMSBZ-UHFFFAOYSA-N
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Description

2-(5-Phenylpyrimidin-2-yl)acetonitrile is an organic compound with the molecular formula C13H10N2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenylpyrimidin-2-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of amidinoacetamide with ethyl benzoylacetate to form 2-(4-hydroxy-6-phenylpyrimidin-2-yl)acetamide. This intermediate is then treated with phosphoryl chloride to yield 2-(4-chloro-6-phenylpyrimidin-2-yl)acetonitrile. Subsequent conversion to the corresponding imidic ester and then to the carboxylic ester, followed by dehalogenation and hydrolysis, produces the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of autoclaves and other high-pressure equipment may be employed to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-(5-Phenylpyrimidin-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-(5-Phenylpyrimidin-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Phenylpyrimidin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-(pyridin-2-yl)acetonitrile: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

    2-(4-Chlorophenyl)pyrimidine: Contains a chlorophenyl group instead of a phenyl group.

Uniqueness

2-(5-Phenylpyrimidin-2-yl)acetonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

2-(5-phenylpyrimidin-2-yl)acetonitrile

InChI

InChI=1S/C12H9N3/c13-7-6-12-14-8-11(9-15-12)10-4-2-1-3-5-10/h1-5,8-9H,6H2

InChI Key

CPSAOERBTSMSBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)CC#N

Origin of Product

United States

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